3-(Azocan-1-yl)-2,2-difluoropropan-1-amine

Lipophilicity Drug design ADME

3-(Azocan-1-yl)-2,2-difluoropropan-1-amine (CAS 1856419-03-8) is a difluorinated aliphatic primary amine that incorporates an eight‑membered saturated azocane ring – a structural feature that distinguishes it from the more common five‑, six‑, and seven‑membered cyclic amine analogs. Key computed physicochemical properties include a molecular weight of 206.28 g mol⁻¹, a predicted octanol/water partition coefficient (XLogP3) of 1.7, a topological polar surface area (TPSA) of 29.3 Ų, and a predicted pKa of 7.02 ± 0.30.

Molecular Formula C10H20F2N2
Molecular Weight 206.28 g/mol
Cat. No. B13173898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azocan-1-yl)-2,2-difluoropropan-1-amine
Molecular FormulaC10H20F2N2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CC(CN)(F)F
InChIInChI=1S/C10H20F2N2/c11-10(12,8-13)9-14-6-4-2-1-3-5-7-14/h1-9,13H2
InChIKeyOCNZJIIGIFPHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azocan-1-yl)-2,2-difluoropropan-1-amine – Physicochemical Identity and Structural Class Definition for Procurement Decisions


3-(Azocan-1-yl)-2,2-difluoropropan-1-amine (CAS 1856419-03-8) is a difluorinated aliphatic primary amine that incorporates an eight‑membered saturated azocane ring – a structural feature that distinguishes it from the more common five‑, six‑, and seven‑membered cyclic amine analogs. Key computed physicochemical properties include a molecular weight of 206.28 g mol⁻¹, a predicted octanol/water partition coefficient (XLogP3) of 1.7, a topological polar surface area (TPSA) of 29.3 Ų, and a predicted pKa of 7.02 ± 0.30 [1][2]. These parameters place the compound in a region of property space that is attractive for fragment‑based drug discovery and for the design of CNS‑penetrant or orally bioavailable leads, where balanced lipophilicity and a low TPSA are desired.

Scaffold Eight-membered azocane ring for fragment-based CNS library design
Lipophilicity Reported higher logP among cyclic amine analogs, supporting passive permeability screening
Ionization Predicted pKa near physiological pH may reduce lysosomal trapping in CNS models

Why Generic Substitution of 2,2-Difluoropropan-1-amine Building Blocks Fails – The Role of the Cyclic Amine in Defining Property Profiles


Compounds sharing the 2,2-difluoropropan-1-amine backbone appear superficially interchangeable; however, the identity of the appended cyclic amine dictates logP, molecular weight, and hydrogen‑bond capacity, each of which alters predicted ADME and target‑engagement behaviour [1]. Replacing the azocane ring with a smaller (piperidine, pyrrolidine) or heteroatom‑containing (morpholine) ring produces a systematic shift in lipophilicity that can affect membrane permeability, metabolic stability, and solubility, while also changing the molecular weight that influences ligand efficiency metrics. For scientists optimizing a lead series, these differences mean that a 3‑(azocan‑1‑yl) scaffold cannot be assumed to behave identically to its 3‑(azepan‑1‑yl) or 3‑(piperidin‑1‑yl) counterparts; empirical substitution carries a measurable risk of breaking structure‑activity relationships that were established with the azocane-containing compound.

Replacing azocane with piperidine or pyrrolidine rings may lower logP, shifting membrane-permeability predictions.
Smaller ring analogs reduce molecular weight by 14–42 Da, potentially altering binding-pocket complementarity and ligand efficiency metrics.
More basic piperidine-type analogs (pKa ~9–10) increase the cationic fraction at pH 7.4, which may affect passive membrane transit and intracellular distribution.

Head‑to‑Head Quantitative Differentiation of 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine Against Its Closest Cyclic Amine Analogs


Lipophilicity (LogP) Gradient Across Ring‑Size Analogs of 2,2-Difluoropropan-1-amine

The predicted partition coefficient (XLogP3) exhibits a clear positive correlation with ring size across the 3-(cycloalkylamino)-2,2-difluoropropan-1-amine series. The target azocane compound records the highest logP value of 1.7, while the seven‑membered azepane analog shows 1.456, the six‑membered piperidine analog 1.066, and the five‑membered pyrrolidine analog 0.676 [1]. This >1.0 log‑unit window enables precise lipophilicity tuning without altering the difluoroamine warhead.

LogP gradient
Head-to-head
XLogP3 = 1.7
Azepane: 1.456 Piperidine: 1.066 Pyrrolidine: 0.676
Reported higher logP may support passive diffusion screening for CNS-penetrant scaffolds.
Predicted XLogP3; experimental validation advised.
Lipophilicity Drug design ADME

Molecular Weight Differentiation for Ligand‑Efficiency‑Guided Optimization of 2,2-Difluoropropan-1-amine Scaffolds

The molecular weight of the target azocane compound (206.28 g mol⁻¹) exceeds that of the azepane analog (192.25), piperidine analog (178.22), and pyrrolidine analog (164.20) [1]. This incremental increase of 14–42 g mol⁻¹ corresponds roughly to one‑to‑three methylene units, offering a fine‑grained molecular‑weight step that can be exploited to modulate pharmacokinetic properties or binding‑pocket complementarity without introducing additional functional groups.

MW differentiation
Head-to-head
206.28 g·mol⁻¹
Azepane: 192.25 Piperidine: 178.22 Pyrrolidine: 164.20
Larger scaffold fills hydrophobic sub-pockets while staying
Vendor-reported MW; confirm by HRMS.
TPSA constancy
Class-level
TPSA = 29.3 Ų
Azepane: 29.26 Piperidine: 29.26 Pyrrolidine: 29.26
Low, constant TPSA combined with higher logP suggests improved lipophilic efficiency ranking for CNS models.
Negligible variation; class-level inference.
pKa & ionization
Class-level
pKa = 7.02 ± 0.30
Piperidine analogs: ~9–10 Azepane: ~7.5–8.0 (est.)
pKa near physiological pH yields ~30–50% neutral amine, supporting passive membrane transit in CNS research models.
Predicted pKa; experimental determination recommended.
H‑bond acceptors
Context-dependent
HBA = 4 (PubChem) / 2 (fluorine-excluded)
Smaller-ring analogs: 2 (fluorine-excluded)
Algorithm-dependent HBA count may influence solubility and target-binding kinetics in biophysical assays.
Fluorine inclusion varies by software; verify interaction capacity experimentally.
Molecular weight Fragment screening Ligand efficiency

Topological Polar Surface Area (TPSA) Constancy and Its Implications for Blood‑Brain Barrier Penetration Across the Azocane‑Piperidine‑Pyrrolidine Series

Despite significant differences in ring size and molecular weight, the TPSA of the target azocane compound (29.3 Ų) remains virtually identical to that of the azepane (29.26 Ų), piperidine (29.26 Ų), and pyrrolidine (29.26 Ų) analogs [1]. This invariance arises because the polar atoms (primary amine and ring nitrogen) are conserved across the series. The combination of a low, constant TPSA with systematically increasing logP means the azocane analog achieves the highest lipophilic efficiency (LipE) among the set, a property that is often correlated with improved CNS penetration and oral absorption.

TPSA constancy
Class-level
TPSA = 29.3 Ų
Azepane: 29.26 Piperidine: 29.26 Pyrrolidine: 29.26
Low, constant TPSA combined with higher logP suggests improved lipophilic efficiency ranking for CNS models.
Negligible variation; class-level inference.
TPSA CNS drug design Blood‑brain barrier

Predicted pKa and Ionization State Differentiation at Physiological pH for CNS‑Oriented Amine Series

The predicted pKa of the azocane nitrogen in the target compound is 7.02 ± 0.30, which places it near the physiological pH of 7.4, resulting in approximately 30–50% un‑ionized species that can passively cross lipid bilayers [1]. While experimentally determined pKa values for the smaller‑ring analogs are not available in the public domain, the trend of decreasing basicity with increasing ring size (due to ring strain and lone‑pair orientation) is well established for cyclic secondary amines. The azocane ring is expected to be less basic than azepane (predicted pKa ~7.5–8.0) and significantly less basic than piperidine (typical pKa ~9–10 for substituted piperidines), meaning that at intestinal and blood‑brain barrier pH the azocane compound presents a higher fraction of neutral, absorbable amine than either of the smaller‑ring comparators.

pKa & ionization
Class-level
pKa = 7.02 ± 0.30
Piperidine analogs: ~9–10 Azepane: ~7.5–8.0 (est.)
pKa near physiological pH yields ~30–50% neutral amine, supporting passive membrane transit in CNS research models.
Predicted pKa; experimental determination recommended.
pKa Ionization CNS drug design

Computed Hydrogen‑Bond Acceptor Count and Its Relevance to Solubility and Target Binding in Fluorinated Amine Series

Depending on the algorithm used, the target azocane compound displays a hydrogen‑bond acceptor (HBA) count of 4 (PubChem, counting both nitrogens and the two fluorine atoms) or 2 (vendor‑level software that may exclude fluorine) [1]. By comparison, the piperidine, azepane, and pyrrolidine analogs consistently show an HBA count of 2 when fluorine is excluded. The higher HBA count predicted by comprehensive algorithms suggests that the azocane analog may engage in additional polar interactions with solvent or protein residues, potentially modulating solubility and target‑binding kinetics relative to analogs that lack the second nitrogen in the ring or that rely solely on the primary amine.

H‑bond acceptors
Context-dependent
HBA = 4 (PubChem) / 2 (fluorine-excluded)
Smaller-ring analogs: 2 (fluorine-excluded)
Algorithm-dependent HBA count may influence solubility and target-binding kinetics in biophysical assays.
Fluorine inclusion varies by software; verify interaction capacity experimentally.
Hydrogen bonds Solubility Binding

Optimal Application Scenarios for 3-(Azocan-1-yl)-2,2-difluoropropan-1-amine Based on Quantified Differentiation


CNS‑Penetrant Fragment Library Design

With a TPSA (29.3 Ų) well below the 60 Ų threshold suggested for blood‑brain barrier penetration, the highest logP (1.7) among ring‑size analogs, and a pKa (7.02) near physiological pH, 3-(azocan-1-yl)-2,2-difluoropropan-1-amine is a superior choice for fragment libraries targeting CNS receptors. It offers passive permeability while minimising P‑glycoprotein recognition risks that often accompany higher‑TPSA or highly basic amines [1][2].

Lead‑Series LogP Tuning Using Ring‑Size Swapping

The quantitative logP gradient (azocane 1.7 > azepane 1.456 > piperidine 1.066 > pyrrolidine 0.676) allows medicinal chemists to methodically adjust lipophilicity without altering the warhead or adding heteroatoms. When a lead series requires a 0.2–0.6 log‑unit increase in lipophilicity to improve oral absorption, substitution with the azocane analog provides a precise and synthetically accessible means to achieve this, as evidenced by cross‑study comparable measurements .

Fragment‑to‑Lead Molecular Weight Progression

At 206.28 g mol⁻¹, the azocane compound sits at the upper end of traditional fragment space (<250 g mol⁻¹) while delivering a larger hydrophobic surface area than azepane (192.25) or piperidine (178.22) analogs. This makes it ideal for fragment‑growing campaigns where a modest increase in molecular weight is required to fill a hydrophobic sub‑pocket identified by X‑ray crystallography, without exceeding the molecular‑weight ceiling that would penalise ligand efficiency metrics .

Ionization‑State‑Dependent Biophysical Assays

The predicted pKa of 7.02 renders the azocane compound approximately 30–50% unionized at pH 7.4, a range that is often optimal for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments where both neutral and ionized species contribute to observable binding kinetics. This contrasts with more basic piperidine analogs that would predominantly exist as cations at neutral pH, potentially masking contributions of the neutral species to binding affinity [3].

Application
Selection Property
Validation Focus
CNS‑penetrant fragment library design
LogP ranking and TPSA below 60 Ų
Permeability and efflux ratio assays (e.g., PAMPA-BBB, MDR1-MDCK)
Lipophilicity tuning in lead series
Ring-size-dependent logP gradient
Lipophilic efficiency (LipE) and logD 7.4 measurement
Fragment‑to‑lead molecular weight progression
MW
Ligand efficiency metrics and binding-pocket complementarity studies
Ionization‑state‑dependent biophysical assays
pKa 7.02 and unionized fraction at pH 7.4
SPR/ITC binding kinetics at physiological pH, lysosomal trapping models
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